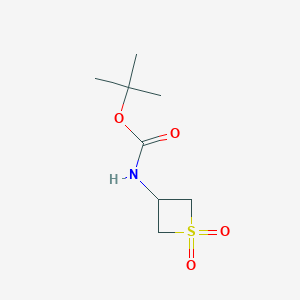

tert-Butyl (1,1-dioxidothietan-3-yl)carbamate

Übersicht

Beschreibung

“tert-Butyl (1,1-dioxidothietan-3-yl)carbamate” is an organic compound with the molecular formula C8H15NO4S . It is used in scientific research and has diverse applications in various fields like pharmaceuticals, catalysis, and material science .

Synthesis Analysis

The synthesis of “this compound” involves several steps . The process starts with the reaction of cis-1-oxide-thietan-3ylamine and tert-butyl ester in dichloromethane. Sodium bicarbonate is added, followed by 3-chloroperbenzoic acid. The reaction mixture is stirred at low temperatures for a few hours. The product is then extracted, dried, and purified through silica gel chromatography .Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The InChI Key for this compound is WGLOHRRCJKFLCS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 221.27 . It has a high GI absorption and is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w value of 1.42 (iLOGP), indicating its lipophilicity . It is very soluble, with a solubility of 20.4 mg/ml .Wissenschaftliche Forschungsanwendungen

Crystallographic Studies

Tert-butyl carbamate derivatives have been utilized in crystallographic studies. For example, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine analogue are part of a family of compounds studied for their unique crystal structures involving hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).

Catalytic Applications

In catalysis, tert-butyl carbamate has been used in palladium-catalyzed cross-coupling reactions. This process facilitates the formation of desired compounds in various yields and demonstrates the versatility of tert-butyl carbamate in synthetic chemistry (Qin et al., 2010).

Hydrogen Bond Analysis

Another application involves the analysis of hydrogen bonds in carbamate derivatives. Studies on tert-butyl carbamate derivatives have provided insights into the interplay of strong and weak hydrogen bonds, contributing to the understanding of molecular architecture and interactions (Das et al., 2016).

Synthesis of Natural Product Intermediates

Tert-butyl carbamate is also a key intermediate in the synthesis of natural products like jaspine B, known for its cytotoxic activity against human carcinoma cell lines. This showcases its importance in medicinal chemistry and drug synthesis (Tang et al., 2014).

Generation of Azomethine Ylids

In the field of organic chemistry, tert-butyl carbamate derivatives have been used to evolve stable azomethine ylid precursors. This avoids the need for an aldehyde in the ylid generation step, demonstrating an innovative approach in synthetic methodology (Alker et al., 1997).

Safety and Hazards

The safety information for “tert-Butyl (1,1-dioxidothietan-3-yl)carbamate” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Mode of Action

It is known that carbamates, in general, can interact with various enzymes and receptors in the body, leading to a range of biological effects .

Biochemical Pathways

Carbamates are known to influence a variety of biochemical pathways, but the specific pathways influenced by this compound require further investigation .

Pharmacokinetics

The pharmacokinetic properties of “tert-Butyl (1,1-dioxidothietan-3-yl)carbamate” include high gastrointestinal absorption, indicating good bioavailability . The compound has a Log Po/w value of 1.42 (iLOGP), indicating moderate lipophilicity .

Eigenschaften

IUPAC Name |

tert-butyl N-(1,1-dioxothietan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-6-4-14(11,12)5-6/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLOHRRCJKFLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

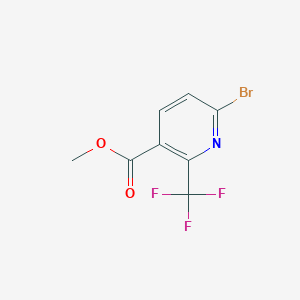

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1410229.png)

![4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1410230.png)